5-Chloro-6-morpholinonicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, which are characterized by the presence of a pyridine ring substituted with a nitrile group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structure features a chloro substituent and a morpholine ring, which may enhance its pharmacological properties.
5-Chloro-6-morpholinonicotinonitrile is classified under organic compounds, specifically within the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is recognized for its diverse applications in pharmaceuticals and as an intermediate in organic synthesis. The compound can be referenced in chemical databases and literature concerning nicotinonitriles and their derivatives, which are known for various therapeutic effects, including antimicrobial and anticancer activities .
The synthesis of 5-Chloro-6-morpholinonicotinonitrile can be achieved through several methods, predominantly involving nucleophilic substitution reactions. One common approach is the reaction of 5-chloro-6-bromonicotinonitrile with morpholine. This reaction typically requires the presence of a base to facilitate the substitution process.
This method allows for the efficient production of 5-Chloro-6-morpholinonicotinonitrile with high yields .
5-Chloro-6-morpholinonicotinonitrile is involved in various chemical reactions typical for nitriles and heterocycles. Notable reactions include:
These reactions underscore its utility as an intermediate in synthetic organic chemistry .
The mechanism of action for 5-Chloro-6-morpholinonicotinonitrile is primarily linked to its interaction with biological targets, particularly in relation to its potential as a pharmaceutical agent. The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Research indicates that derivatives of nicotinonitriles exhibit significant biological activities, including anticancer effects by inhibiting tumor growth through various mechanisms .
5-Chloro-6-morpholinonicotinonitrile exhibits distinct physical and chemical properties:
These properties are crucial for understanding its handling and application in laboratory settings .
5-Chloro-6-morpholinonicotinonitrile has several scientific applications:
The compound's versatility makes it a valuable asset in both academic research and industrial applications related to drug discovery and development .
The integration of the morpholine moiety into the chloronicotinonitrile scaffold relies on nucleophilic aromatic substitution (SNAr), exploiting the activation conferred by adjacent electron-withdrawing groups. Specifically, the C5-chloro substituent in 5,6-dichloronicotinonitrile undergoes selective displacement by morpholine due to enhanced electrophilicity at the C6 position, driven by the ortho-effect of the C5-chlorine and the meta-directing influence of the cyano group at C2. Key studies demonstrate that reaction stoichiometry critically influences regioselectivity: a 1.05–1.10 molar equivalence of morpholine relative to dichloronicotinonitrile minimizes bis-alkylation byproducts, achieving >95% selectivity for the target 5-chloro-6-morpholinonicotinonitrile [1] [3].
Temperature control proves equally pivotal. Optimized protocols maintain reactions at 40–50°C in polar aprotic solvents, suppressing thermal degradation pathways while ensuring complete conversion within 4–6 hours. Elevated temperatures (>80°C) promote di-substitution and resinification, reducing yields by 15–30% [1]. Table 1 summarizes critical parameters for optimal morpholine integration:
Table 1: Reaction Parameters for Morpholine Integration via SNAr
Parameter | Optimal Range | Deviation Impact |
---|---|---|
Morpholine Equivalence | 1.05–1.10 eq | >1.10 eq: Bis-alkylation; <1.05 eq: Incomplete conversion |
Temperature | 40–50°C | >80°C: Decomposition; <40°C: Reaction stalls |
Reaction Time | 4–6 hours | Extended time: Side-product formation |
Solvent polarity and hydrogen-bond-accepting capacity directly govern SNAr kinetics and byproduct profiles. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) outperform lower-polarity solvents (e.g., toluene or tetrahydrofuran), accelerating reaction rates by 3–5 fold due to enhanced stabilization of the Meisenheimer complex. However, DMSO necessitates stringent anhydrous conditions to prevent morpholine oxidation, whereas DMF decomposition above 50°C releases dimethylamine, leading to competitive amination [2] [3].
Catalysts mitigate these trade-offs. 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5–10 mol%) enhances nucleophilicity without inducing base-mediated cyano hydrolysis, improving yields to 92–95% at reduced temperatures (30–40°C). Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable biphasic reactions in water-toluene systems, facilitating easier workup but requiring extended reaction times (8–12 hours) [1] [2]. Table 2 compares solvent-catalyst systems:
Table 2: Solvent-Catalyst Systems for Functionalization
Solvent | Catalyst | Yield (%) | Key Advantage | Key Limitation |
---|---|---|---|---|
DMSO | None | 85–88 | Fast kinetics | Water-sensitive; oxidation risk |
DMF | DBU (5 mol%) | 92–95 | Lower temperature operation | Dimethylamine byproducts |
Toluene-H₂O | TBAB (3 mol%) | 80–83 | Simplified workup | Slow reaction rate |
Post-synthesis purification addresses two primary contaminants: unreacted 5,6-dichloronicotinonitrile and the bis-morpholino byproduct. Silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1) resolves all impurities but suffers from low throughput (<100 g/batch) and solvent consumption (20 L/kg product). Reverse-phase HPLC further enhances purity (>99.5%) but remains impractical beyond milligram scales due to cost [3].
Recrystallization offers a scalable alternative. Binary solvent systems—notably ethyl acetate/hexane or isopropanol/water—achieve 98–99% purity with recovery rates of 75–85%. Critical to success is controlled cooling (1–2°C/min) to prevent morpholinonicotinonitrile oiling out. For high-fidelity applications, sequential recrystallization from glycerol-water mixtures (10:90 v/v) leverages temperature-dependent solubility differentials, yielding colorless crystals with undetectable impurities (<0.1% by HPLC) [5].
Scale-up introduces three interrelated constraints: exotherm management, mixing efficiency, and waste minimization. The SNAr step releases 85 kJ/mol; industrial protocols employ jacketed reactors with controlled reagent dosing (<2% v/v/min of morpholine) to maintain temperatures below 50°C. Undersized cooling capacity risks thermal runaway, decomposing 15–20% of product [1] [5].
Solid-liquid mixing heterogeneity during quench and crystallization causes localized pH spikes that hydrolyze the cyano group. In-line static mixers during acid quench (pH 4–5) ensure homogeneity, preserving nitrile integrity. Additionally, morpholine hydrochloride byproducts complicate filtrate recycling. Recent advances implement distillation-coupled crystallization: the aqueous filtrate is basified to reclaim morpholine (70% recovery), while the mother liquor is reconcentrated for solvent reuse [5]. Table 3 outlines scale-up parameters:
Table 3: Scalability Parameters and Mitigation Strategies
Challenge | Lab Scale | Pilot Scale (100×) | Mitigation Strategy |
---|---|---|---|
Heat Dissipation | Ice bath sufficient | Requires jacketed reactor | Controlled dosing; external cooling loop |
Mixing During Quench | Manual stirring | In-line static mixers | pH-controlled quench with turbulence flow |
Solvent Waste | 10 L/kg product | 600 L/kg product | Distillation-coupled crystallization |
Morpholine Recovery | Not attempted | 70% recovery achieved | Basification and extraction |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9